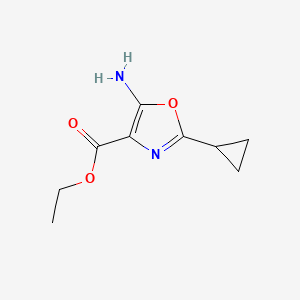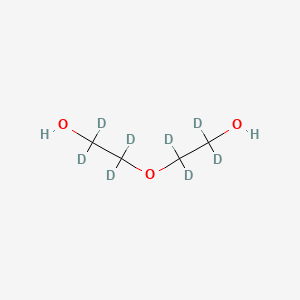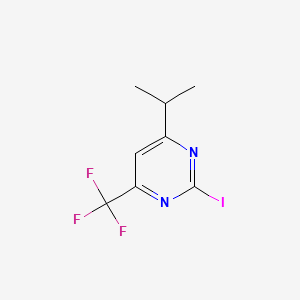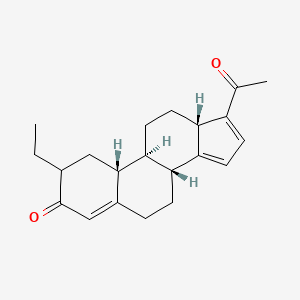
11-Nonadecyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Nonadecyn-1-ol is a long-chain alkyne alcohol that has been extensively studied for its various biochemical and physiological effects. It is commonly used in scientific research for its ability to modulate cellular signaling pathways and influence cellular behavior.
Scientific Research Applications
11-Nonadecyn-1-ol has been used in a wide range of scientific research applications, including cancer research, neuroscience, and immunology. It has been shown to modulate cellular signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for cancer treatment. Additionally, this compound has been shown to modulate neurotransmitter release and synaptic plasticity, making it a potential tool for studying the mechanisms underlying learning and memory. It has also been shown to modulate immune cell function, making it a potential therapeutic agent for autoimmune diseases.
Mechanism of Action
11-Nonadecyn-1-ol exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels and enhanced synaptic transmission. It has also been shown to inhibit the activity of glycogen synthase kinase-3β, a key regulator of the Wnt/β-catenin pathway, leading to increased β-catenin levels and enhanced cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation and migration, and modulate immune cell function. It has also been shown to enhance synaptic transmission and modulate synaptic plasticity, potentially contributing to its effects on learning and memory.
Advantages and Limitations for Lab Experiments
11-Nonadecyn-1-ol has several advantages for lab experiments, including its ability to modulate cellular signaling pathways and influence cellular behavior. It is also relatively easy to synthesize and purify. However, its effects can be dose-dependent and may vary depending on the cell type and experimental conditions used. Additionally, its long hydrophobic chain may limit its solubility in aqueous solutions, making it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 11-Nonadecyn-1-ol. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential to be used in combination with other cancer treatments. Another area of interest is its potential as a tool for studying the mechanisms underlying learning and memory. Further studies are needed to determine its effects on different types of synaptic plasticity and its potential to be used in vivo. Finally, further studies are needed to determine its potential as a therapeutic agent for autoimmune diseases, as well as its effects on other signaling pathways and cellular processes.
Synthesis Methods
11-Nonadecyn-1-ol can be synthesized through a variety of methods, including the reaction of nonadecyne with water in the presence of a strong acid catalyst, or through the reduction of 11-nonadecynal with a reducing agent such as lithium aluminum hydride. The purity and yield of the synthesized product can be improved through various purification techniques such as column chromatography or recrystallization.
properties
CAS RN |
204762-48-1 |
|---|---|
Molecular Formula |
C19H36O |
Molecular Weight |
280.496 |
IUPAC Name |
nonadec-11-yn-1-ol |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-7,10-19H2,1H3 |
InChI Key |
IVOVNDZUIKEMHT-UHFFFAOYSA-N |
SMILES |
CCCCCCCC#CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





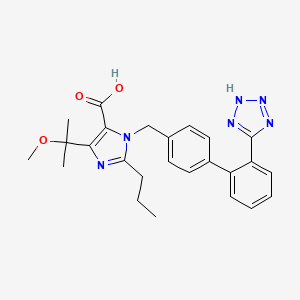


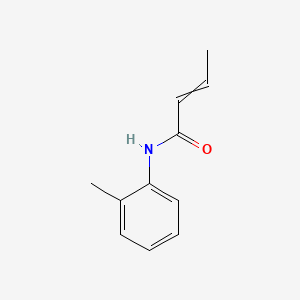
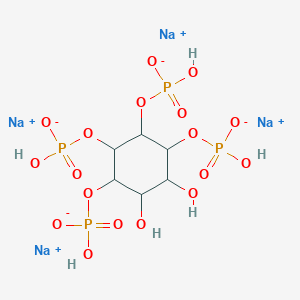
![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)
